An In-depth Technical Guide to (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile
An In-depth Technical Guide to (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile, a derivative of the versatile benzoxazolone scaffold, represents a key chemical intermediate with significant potential in medicinal chemistry and materials science. The benzoxazolone core is a recognized pharmacophore present in numerous compounds exhibiting a wide array of biological activities, including anti-cancer, anti-mycobacterial, and c-Met kinase inhibitory effects[1][2]. This guide provides a comprehensive analysis of the chemical properties, a robust synthesis protocol, and the predicted spectroscopic characteristics of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile. While extensive biological data for this specific molecule is not widely published, this document contextualizes its potential applications by examining the well-documented activities of the broader N-substituted benzoxazolone class, offering a foundational resource for future research and development.
Nomenclature and Chemical Structure
The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility.
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Systematic IUPAC Name: 2-(2-oxo-1,3-benzoxazol-3-yl)acetonitrile[3]
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Common Synonyms: N-Cyanomethyl-benzoxazol-2-one, 3-(Cyanomethyl)benzo[d]oxazol-2(3H)-one
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Molecular Formula: C₉H₆N₂O₂[5]
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Molecular Weight: 174.16 g/mol [5]
The molecule consists of a bicyclic benzoxazolone core, where a benzene ring is fused to an oxazolidin-2-one ring. The key functionalization is an acetonitrile group (-CH₂CN) attached to the nitrogen atom at position 3 of the heterocyclic ring.
Physicochemical Properties
Experimental physicochemical data for this compound are not extensively reported in peer-reviewed literature. The following table summarizes key properties computed by established algorithms, providing valuable estimates for experimental design.
| Property | Value | Source |
| Molecular Weight | 174.16 g/mol | PubChem[3] |
| XLogP3 | 1.1 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
| Polar Surface Area | 53.3 Ų | PubChem[3] |
| Melting Point | Not reported. For context, the related (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid has a melting point of 180 °C. | |
| Boiling Point | Not reported. | |
| Solubility | Expected to be soluble in polar aprotic solvents like DMSO, DMF, and acetonitrile, with limited solubility in water. |
Synthesis and Mechanistic Insights
The most direct and reliable synthesis of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile is achieved through the N-alkylation of benzoxazolin-2-one with an appropriate two-carbon electrophile, namely chloroacetonitrile. This reaction is a classic example of a Williamson ether synthesis-like reaction on a lactam nitrogen.
Synthesis Workflow
The overall synthetic pathway involves the preparation of the benzoxazolin-2-one precursor followed by the key N-alkylation step.
Caption: Synthetic workflow for (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile.
Detailed Experimental Protocol: N-Alkylation
This protocol is based on established methods for the N-alkylation of azoles and related heterocycles. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure complete deprotonation of the benzoxazolone nitrogen, thereby activating it for nucleophilic attack.
Materials:
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Benzoxazolin-2-one (1.0 eq)
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Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
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Chloroacetonitrile (1.1 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl Acetate
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Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add benzoxazolin-2-one (1.0 eq).
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Deprotonation: Add anhydrous DMF to the flask to dissolve the starting material (approx. 0.2 M concentration). Place the flask in an ice bath (0 °C). Carefully add the sodium hydride (1.2 eq) portion-wise to the stirred solution.
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Causality Insight: The use of NaH, a strong base, irreversibly deprotonates the N-H of the benzoxazolone (pKa ≈ 10-11), forming the corresponding sodium salt. This significantly increases the nucleophilicity of the nitrogen atom, which is essential for the subsequent Sₙ2 reaction. DMF is an ideal polar aprotic solvent that solvates the cation (Na⁺) without interfering with the nucleophile.
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Activation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, indicating complete deprotonation.
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Alkylation: Cool the mixture back to 0 °C. Add chloroacetonitrile (1.1 eq) dropwise via syringe.
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Causality Insight: Chloroacetonitrile is a potent electrophile and lachrymator[3]. The reaction is an Sₙ2 displacement where the benzoxazolone anion attacks the methylene carbon, displacing the chloride leaving group. Adding it dropwise at 0 °C helps to control the exotherm of the reaction.
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Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Carefully quench the reaction by slowly adding it to a stirred beaker of ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
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Purification: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Final Product: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile as a solid.
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic Region (4H): Four protons on the benzene ring are expected to appear as a complex multiplet system between δ 7.1-7.5 ppm . The exact splitting pattern will depend on the solvent used, but will likely resolve into two sets of multiplets corresponding to H4/H7 and H5/H6. | Carbonyl Carbon (C=O): A quaternary carbon signal expected around δ 154-156 ppm . |
| Methylene Protons (2H): A sharp singlet corresponding to the -N-CH₂ -CN protons is expected around δ 4.9-5.1 ppm . The downfield shift is due to the deshielding effects of the adjacent nitrogen and nitrile groups. | Aromatic Carbons (C4-C7): Signals for the four CH carbons of the benzene ring are expected in the δ 110-125 ppm range. |
| Aromatic Bridgehead Carbons: Two quaternary carbons (C3a, C7a) are expected in the δ 130-143 ppm range. | |
| Nitrile Carbon (-CN): A characteristic quaternary carbon signal for the nitrile group is expected around δ 115-117 ppm . | |
| Methylene Carbon (-CH₂-): The aliphatic carbon of the acetonitrile group is expected around δ 35-40 ppm . |
Infrared (IR) Spectroscopy
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Nitrile Stretch (C≡N): A sharp, strong absorption band is expected in the range of 2240-2260 cm⁻¹ . This is a highly characteristic peak for the nitrile functional group.
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Carbonyl Stretch (C=O): A strong, sharp absorption band corresponding to the cyclic amide (lactam) carbonyl group is expected around 1750-1770 cm⁻¹ .
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Aromatic C=C Stretch: Medium intensity bands will appear in the 1450-1600 cm⁻¹ region.
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C-O Stretch: A strong band associated with the C-O bond within the oxazole ring is expected around 1200-1250 cm⁻¹ .
Mass Spectrometry (MS)
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Molecular Ion (M⁺): In Electron Ionization (EI) mass spectrometry, the molecular ion peak is expected at m/z = 174 .
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Key Fragmentation: A prominent fragment would likely be observed at m/z = 134 , corresponding to the loss of the cyanomethyl radical (•CH₂CN) from the molecular ion, leaving the stable benzoxazolin-2-one cation.
Biological Activity and Applications in Drug Discovery
While specific bioactivity data for (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile is sparse, the benzoxazolone scaffold to which it belongs is a privileged structure in medicinal chemistry[6].
Caption: Potential therapeutic applications based on the benzoxazolone scaffold.
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Anti-Cancer Activity: Numerous derivatives of benzo[d]oxazol-2(3H)-one have been synthesized and evaluated for cytotoxicity against various cancer cell lines, including human pancreatic adenocarcinoma and non-small cell lung carcinoma[1]. Specific derivatives have also been developed as potent inhibitors of c-Met kinase, a key target in oncology[2]. The title compound serves as a potential building block for creating more complex molecules targeting these pathways.
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Anti-Mycobacterial and Antimicrobial Activity: The benzoxazolone ring system has been shown to exhibit promising activity against Mycobacterium tuberculosis[1]. The broader class of benzoxazoles is known for its wide-ranging antimicrobial and antifungal properties.
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Intermediate for Lead Optimization: The primary utility of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile is as a versatile chemical intermediate. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to build more complex heterocyclic systems, enabling the exploration of a wide chemical space around the core pharmacophore.
Safety and Handling
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General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Toxicology: Specific toxicology data for this compound is not available. However, it is synthesized from chloroacetonitrile, which is highly toxic, flammable, and a lachrymator. It should be assumed that the product may retain some of these hazardous properties. Avoid inhalation, ingestion, and skin contact.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids/bases.
Conclusion
(2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile is a valuable chemical scaffold built upon the biologically significant benzoxazolone core. While detailed characterization and biological evaluation of this specific molecule are not yet prevalent in the public domain, its straightforward synthesis and the proven potential of its parent structure make it a compound of high interest. This guide provides the foundational chemical knowledge—including a reliable synthesis protocol and predicted analytical data—to empower researchers to utilize this compound in the discovery and development of novel therapeutic agents and advanced materials.
References
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